1-Bromo-3-chloropropene
CAS No.:
Cat. No.: VC14213165
Molecular Formula: C3H4BrCl
Molecular Weight: 155.42 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C3H4BrCl |
|---|---|
| Molecular Weight | 155.42 g/mol |
| IUPAC Name | 1-bromo-3-chloroprop-1-ene |
| Standard InChI | InChI=1S/C3H4BrCl/c4-2-1-3-5/h1-2H,3H2 |
| Standard InChI Key | XSESUBJBCQPSAT-UHFFFAOYSA-N |
| Canonical SMILES | C(C=CBr)Cl |
Introduction
Chemical Identity and Structural Characteristics
1-Bromo-3-chloropropane (C₃H₆BrCl) is a dihalogenated propane with bromine and chlorine atoms at the terminal positions. Its molecular weight is 157.44 g/mol, and it exists as a clear, colorless liquid at room temperature . Key physicochemical properties are summarized below:
The molecule’s electrophilic nature, driven by the electron-withdrawing halogens, renders it reactive toward nucleophiles and Lewis acids. Its stability under ambient conditions contrasts with susceptibility to elimination reactions at elevated temperatures or in the presence of strong bases .
Synthesis and Industrial Production
Radical Addition Method
The primary synthesis route involves free-radical addition of hydrogen bromide (HBr) to allyl chloride (3-chloro-1-propene) in the presence of benzoyl peroxide as an initiator . This exothermic reaction proceeds under controlled conditions to minimize side reactions:
In a patented method, 3-chloro-1-propene, HBr, and benzoyl peroxide are reacted in a molar ratio of 1:1:0.001–0.03, yielding 1-bromo-3-chloropropane with >99% purity . The reaction is conducted in a packed column reactor at 10–20 °C to optimize selectivity .
Alternative Routes
Secondary methods include:
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Ethylene and Methylene Chlorobromide Reaction: Ethylene gas reacts with methylene chlorobromide (CH₂ClBr) under catalytic conditions, though this route is less economically viable .
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Halogen Exchange: Substitution of chlorine in 1,3-dichloropropane with bromide ions, though this method suffers from low yields .
Applications in Pharmaceuticals and Biochemistry
Pharmaceutical Intermediate
1-Bromo-3-chloropropane serves as a precursor for active pharmaceutical ingredients (APIs) such as gemfibrozil (a lipid-regulating agent) and reproterol (a bronchodilator) . Its dual halogen functionality enables sequential substitution reactions, facilitating the construction of complex molecular architectures.
RNA Isolation Reagent
I-BCP has emerged as a safer alternative to chloroform in phase-separation methods for RNA extraction. It effectively denatures proteins while preserving RNA integrity, with lower toxicity and volatility compared to traditional chloroform-phenol mixtures .
Production of 1,3-Propanediol
A landmark application is its role in synthesizing 1,3-propanediol (1,3-PD), a monomer for polyesters and polyurethanes. In a patented process, 1-bromo-3-chloropropane undergoes hydrolysis with aqueous sodium hydroxide (120–140 °C, ≤0.5 MPa) to yield 1,3-PD :
The reaction achieves >99% conversion, with bromine byproducts recovered via chlorination .
Industrial and Research Trends
Recent advancements focus on optimizing synthetic routes for sustainability. For example, the patent CN103709004A demonstrates a closed-loop process where bromine byproducts are recycled via chlorination, reducing waste . Additionally, Fisher Scientific lists 1-bromo-3-chloropropane as commercially available in quantities up to 2.5 L, reflecting its industrial demand .
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